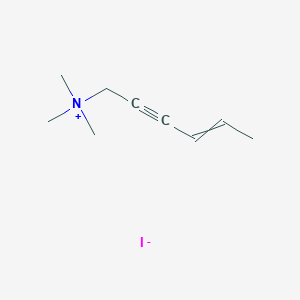
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide: is a quaternary ammonium salt. Quaternary ammonium salts are compounds in which a nitrogen atom is bonded to four organic groups, resulting in a positively charged nitrogen atom. This particular compound features a hex-4-en-2-yn-1-aminium backbone with three methyl groups attached to the nitrogen atom and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide typically involves the quaternization of a tertiary amine. One common method is to react hex-4-en-2-yn-1-amine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone at room temperature. The reaction proceeds as follows:
Hex-4-en-2-yn-1-amine+Methyl iodide→N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar quaternization reactions but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Major Products:
Substitution Reactions: Produce corresponding quaternary ammonium salts with different counterions.
Elimination Reactions: Yield alkenes as the major products.
Scientific Research Applications
N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential antimicrobial properties due to its quaternary ammonium structure.
Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and detergents, enhancing their effectiveness.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide involves its interaction with cellular membranes. The positively charged ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to act as a phase-transfer catalyst is due to its capacity to facilitate the transfer of reactants between different phases, thereby increasing reaction rates.
Comparison with Similar Compounds
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium chloride
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium bromide
- N,N,N-Trimethylhex-4-en-2-yn-1-aminium hydroxide
Comparison: N,N,N-Trimethylhex-4-en-2-yn-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion is larger and less nucleophilic than chloride and bromide, which can affect the compound’s behavior in substitution reactions. Additionally, the iodide salt may have different antimicrobial efficacy and phase-transfer catalytic properties compared to its analogs.
Properties
CAS No. |
66472-15-9 |
|---|---|
Molecular Formula |
C9H16IN |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
hex-4-en-2-ynyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H16N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-6H,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HWHSOZHHGXMFQY-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC#CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
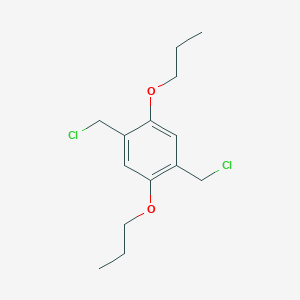
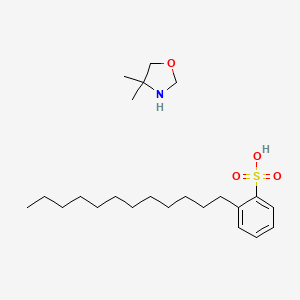

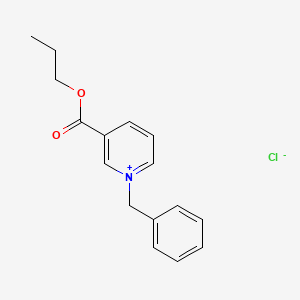
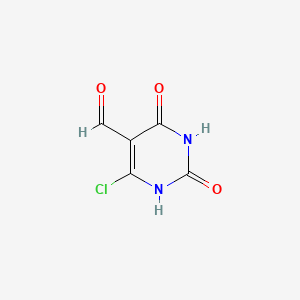
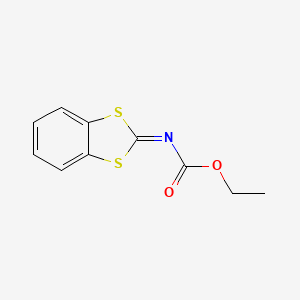
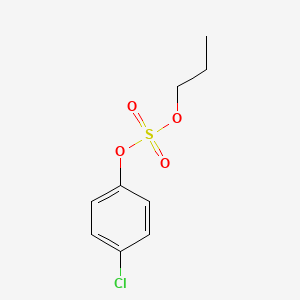



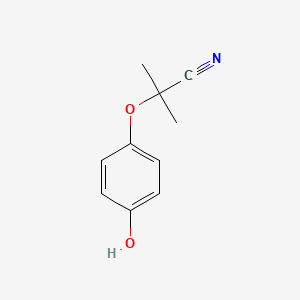
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
